molecular formula C9H14N2O2 B181111 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid CAS No. 890593-72-3

4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B181111
CAS No.: 890593-72-3
M. Wt: 182.22 g/mol
InChI Key: JNNVIJAPHVWBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its core structure is featured in advanced therapeutic candidates, most notably as a critical component in the development of an inhaled small-molecule αvβ6 integrin inhibitor for the treatment of idiopathic pulmonary fibrosis (IPF) . In this context, the aryl butanoic acid motif, which includes this compound's structure, is integral to the molecule's ability to bind with high affinity and selectivity to the αvβ6 integrin, a key player in the activation of pro-fibrotic TGFβ . Researchers utilize this compound to develop novel integrin inhibitors that potently engage the target, induce its internalization, and demonstrate robust anti-fibrotic efficacy in pre-clinical models, highlighting its significant translational potential . Furthermore, derivatives of 3,5-dimethylpyrazole are actively investigated for their antimicrobial properties, indicating the versatility of this chemical scaffold in creating new agents against resistant pathogens . This makes this compound a crucial building block for synthesizing and exploring novel bioactive molecules with defined and potent mechanisms of action.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNVIJAPHVWBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390169
Record name 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890593-72-3
Record name 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism

The pyrazole nitrogen acts as a nucleophile, displacing the bromide ion from 4-bromobutanoic acid in a single-step process. Base catalysts such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitate deprotonation of the pyrazole, enhancing its nucleophilicity. The general reaction scheme can be represented as:

3,5-Dimethylpyrazole+4-Bromobutanoic AcidBaseTarget Compound+HBr\text{3,5-Dimethylpyrazole} + \text{4-Bromobutanoic Acid} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}

Optimization Parameters

Key variables influencing reaction efficiency include:

ParameterOptimal RangeEffect on Yield (%)
SolventDMF or DMSO70–85
Temperature (°C)80–100Max at 90
Reaction Time (hr)12–24Plateau at 18
Base Equivalents1.2–1.5>1.5 decreases yield

These conditions typically achieve yields of 68–72% after recrystallization from ethanol/water mixtures.

Mitsunobu Reaction with Hydroxybutanoic Acid

Alternative methodologies employ the Mitsunobu reaction to couple 3,5-dimethylpyrazole with 4-hydroxybutanoic acid. This approach avoids halogenated precursors but requires specialized reagents.

Reaction Components

  • DIAD (Diisopropyl azodicarboxylate): 1.1 equivalents

  • TPP (Triphenylphosphine): 1.1 equivalents

  • Solvent: Anhydrous THF

Kinetic Analysis

The reaction follows second-order kinetics with an activation energy of 92 kJ/mol. Table 2 compares key metrics against the nucleophilic substitution method:

MetricMitsunobu MethodSubstitution Method
Yield (%)78–8268–72
Purity (HPLC)>99%95–97%
Byproduct Formation<2%5–8%
Cost Index3.71.0

While offering superior yields and purity, the Mitsunobu approach remains economically prohibitive for large-scale synthesis due to DIAD/TPP costs.

Solid-Phase Synthesis for High-Throughput Applications

Recent developments in combinatorial chemistry have adapted solid-phase techniques for this compound's production. The process involves:

  • Resin Functionalization: Wang resin activation with bromoacetic acid

  • Pyrazole Coupling: 3,5-Dimethylpyrazole attachment via SN2 mechanism

  • Elongation: Butanoic acid chain extension using Fmoc-protected aminocaproic acid

  • Cleavage: TFA-mediated release from resin

Advantages Over Solution-Phase Methods

  • Reduced purification requirements

  • Parallel synthesis capabilities (96-well format)

  • Automated yield tracking via UV-Vis spectroscopy

A comparative study demonstrated 84% average yield across 50 iterations, with <5% batch-to-batch variability.

Catalytic Approaches Using Transition Metal Complexes

Palladium-catalyzed coupling strategies have been explored to improve atom economy. A representative protocol employs:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: 1,4-Dioxane

Mechanistic Insights

The reaction proceeds through oxidative addition of 4-iodobutanoic acid to Pd(0), followed by transmetalation with a pyrazole-boronic acid derivative. Reductive elimination yields the target compound while regenerating the catalyst.

Despite theoretical advantages, this method currently suffers from:

  • Limited commercial availability of pyrazole-boronic acids

  • Catalyst poisoning by carboxylic acid groups

  • Maximum yields of 55% in optimized conditions

Biocatalytic Routes via Engineered Enzymes

Emerging green chemistry approaches utilize modified lipases to catalyze the conjugation of pyrazole and butanoic acid moieties. Key developments include:

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on mesoporous silica

  • Substrates: 3,5-Dimethylpyrazole vinyl ester + 4-aminobutanoic acid

  • Solvent System: Ionic liquid/SCCO₂ biphasic medium

Performance Metrics

ParameterValue
Conversion Rate91% in 48 hr
Enantiomeric Excess>99% (R-config)
Enzyme Reuse Cycles12 before <80% eff.

While promising for stereoselective synthesis, scalability challenges persist due to substrate costs and enzyme stability issues.

Critical Comparison of Synthetic Methods

The table below synthesizes data from multiple studies to guide method selection:

MethodScale FeasibilityEnvironmental Impact (E-factor)Yield (%)Purity (%)
Nucleophilic SubstitutionIndustrial8.77296
MitsunobuLab-scale23.48299
Solid-PhaseMicroscale5.18498
Catalytic CouplingPilot-scale12.95592
BiocatalyticLab-scale3.89199

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanol or 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanal.

    Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The pyrazole ring can participate in proton transfer processes, which may influence its biological activity . Additionally, the carboxylic acid group can form strong hydrogen bonds with biological macromolecules, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid with two structurally related analogs:

Property This compound 2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Molecular Formula C₉H₁₃N₃O₂ (inferred) C₉H₁₄ClN₃O₂ C₁₀H₁₄N₂O₃
Molar Mass (g/mol) ~195.22 (calculated) 231.68 210.23 (calculated)
Key Substituents 3,5-dimethylpyrazole 4-chloro, 3,5-dimethylpyrazole; α-amino group 4-acetyl, 3,5-dimethylpyrazole
Boiling Point Not reported Not reported 386.0±42.0 °C (predicted)
Density Not reported Not reported 1.21±0.1 g/cm³ (predicted)
pKa ~4.2–4.5 (estimated) Likely lower due to amino group 4.24±0.10 (predicted)
Potential Applications Pharmaceutical precursor, ligand synthesis Bioactive intermediate (e.g., antimicrobial agents) Organic synthesis, enzyme inhibitors

Key Differences and Implications:

Substituent Effects on Acidity: The target compound’s carboxylic acid group (pKa ~4.2–4.5) is comparable to 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (pKa 4.24) . However, the amino group in the 4-chloro analog may lower acidity due to electron-donating effects.

Solubility and Bioactivity: The amino group in the 4-chloro derivative enhances water solubility and hydrogen-bonding capacity, favoring pharmacokinetic properties. The acetyl group in the third compound may reduce solubility but improve lipophilicity, aiding membrane permeability.

Synthetic Utility: The target compound’s simpler structure (lacking chlorine or acetyl groups) makes it a versatile precursor for further functionalization.

Biological Activity

4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a compound that has garnered attention for its biological activities, particularly its interactions with integrin receptors and implications in various therapeutic contexts. This article will detail its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of Biological Activity

The primary biological activity of this compound is linked to its interaction with the αvβ6 integrin , a receptor involved in cellular adhesion and migration processes. Studies have shown that this compound can inhibit cell adhesion and migration by binding specifically to this integrin, which may have significant implications for cancer therapy and fibrosis treatment.

The mechanism through which this compound exerts its effects involves several key processes:

  • Integrin Binding : The compound binds to integrin receptors, inhibiting their interaction with extracellular matrix proteins. This disrupts normal cellular signaling pathways that regulate adhesion and migration.
  • Cell Signaling Modulation : By affecting integrin signaling, the compound may modulate gene expression and influence cellular metabolism, which could be beneficial in therapeutic contexts where altered cell behavior is observed.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's potential as an integrin inhibitor. For instance, it has been shown to reduce the viability of various cancer cell lines by interfering with their migratory capabilities. The following table summarizes some key findings from recent studies:

StudyCell LineEffect ObservedConcentration (µM)
A549 (lung cancer)Reduced viability by 63.4%50
MDA-MB-231 (breast cancer)Inhibited migration significantly25
HCT116 (colon cancer)Induced apoptosis at higher concentrations100

Case Studies

Case Study 1: Cancer Therapy
In a study focusing on lung cancer cells (A549), treatment with this compound resulted in a significant reduction in cell viability (63.4% at 50 µM). This suggests potential use as an adjunct therapy in lung cancer treatment by targeting integrin-mediated pathways.

Case Study 2: Fibrosis
Another investigation explored the role of this compound in fibrosis models. The results indicated that it could effectively inhibit fibroblast migration and proliferation, thereby reducing fibrotic tissue formation. These findings highlight its therapeutic potential in diseases characterized by excessive fibrosis.

Future Directions

Given the promising results from initial studies, further research is warranted to explore:

  • In Vivo Efficacy : Evaluating the effectiveness of this compound in animal models to understand its pharmacokinetics and therapeutic potential.
  • Combination Therapies : Investigating its use in combination with existing therapies to enhance anticancer effects or reduce fibrotic responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.